molecular formula C14H19ClF3NO2S B2706582 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride CAS No. 1803571-54-1

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride

Cat. No. B2706582
CAS RN: 1803571-54-1
M. Wt: 357.82
InChI Key: NRBAXUZGGBRDLA-UHFFFAOYSA-N
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Description

“2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS number 1803571-54-1 . It has a molecular weight of 357.82 and a molecular formula of C14H19ClF3NO2S .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentane ring attached to an ethyl chain, which is further connected to a benzenesulfonyl group with a trifluoromethyl substituent . The presence of the trifluoromethyl group and the benzenesulfonyl group could potentially influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 357.82 and a molecular formula of C14H19ClF3NO2S . Other properties such as boiling point and specific storage conditions are not provided in the available resources .

Scientific Research Applications

Pharmaceutical Research and Development

Compounds with cyclopentane rings and trifluoromethyl groups are often explored for their potential in drug development due to their unique chemical properties, such as increased lipophilicity and metabolic stability. For example, the metabolic fate of various tricyclic antidepressants, which share some structural similarities with the compound , has been extensively studied, highlighting the importance of understanding the biochemical pathways and metabolites for pharmaceutical applications (Breyer‐Pfaff, 2004).

Environmental Science

The trifluoromethyl group's presence in environmental pollutants and its impact on ecological and human health is a significant area of study. Research on the occurrence, fate, and behavior of parabens in aquatic environments reviews the environmental impact of synthetic organic compounds, which can share functional similarities with the target compound, emphasizing the need for understanding their degradation pathways and potential toxicity (Haman et al., 2015).

Materials Science

The incorporation of specific functional groups like benzenesulfonyl into materials can significantly alter their properties. For instance, the development and application of amine-containing sorbents for pollutant removal from water highlight the role of chemical modifications in enhancing material efficiency for environmental cleanup efforts (Ateia et al., 2019).

properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]sulfonylethyl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S.ClH/c15-14(16,17)11-4-2-5-12(9-11)21(19,20)8-7-10-3-1-6-13(10)18;/h2,4-5,9-10,13H,1,3,6-8,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBAXUZGGBRDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CCS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride

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